

# SQ109: A Novel Antitubercular Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SI-109   |           |
| Cat. No.:            | B2909905 | Get Quote |

#### Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined the efficacy of current treatment regimens, necessitating the development of new drugs with novel mechanisms of action.[1] SQ109 is a promising new antitubercular drug candidate, a 1,2-ethylene diamine derivative, discovered through the screening of a large combinatorial library.[2][3] Currently in late-stage clinical development, SQ109 has demonstrated potent activity against both drugsusceptible and drug-resistant Mtb strains.[4][5][6] This guide provides a comprehensive technical overview of SQ109, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

#### **Mechanism of Action**

SQ109 exhibits a multifaceted mechanism of action, targeting both the mycobacterium directly and modulating the host immune response. This dual approach may contribute to its low rate of resistance development.[2]

### **Primary Target: MmpL3 Transporter**

The principal mechanism of SQ109 is the inhibition of the Mycobacterial membrane protein Large 3 (MmpL3).[1][2][7] MmpL3 is an essential transporter responsible for translocating trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane.[1]



[2][7] By inhibiting MmpL3, SQ109 disrupts the assembly of mycolic acids into the mycobacterial cell wall, compromising its integrity.[7] This leads to the inhibition of trehalose dimycolate (TDM) production and prevents the attachment of mycolates to the cell wall arabinogalactan.[7] Transcriptional studies have shown that SQ109, like other cell wall inhibitors, induces the iniBAC operon.[1][8]



Click to download full resolution via product page

Fig 1. Primary mechanism of SQ109 action on the MmpL3 transporter.

### **Multiple Ancillary Targets**

Beyond MmpL3, SQ109 has several other proposed mechanisms of action that contribute to its antitubercular activity:[2]



- Proton Motive Force (PMF) Disruption: SQ109 acts as an uncoupler, collapsing both the pH gradient (ΔpH) and the membrane potential (Δψ), which disrupts cellular energy production.
   [2][9]
- Menaquinone Biosynthesis Inhibition: It has been shown to inhibit MenA and MenG, enzymes involved in the biosynthesis of menaquinone, a vital component of the electron transport chain.[2]
- Cell Wall Biosynthesis: Early studies indicated that SQ109 decreases peptidoglycan biosynthesis. Rescue experiments have shown that the addition of undecaprenyl phosphate, a key lipid carrier in cell wall synthesis, significantly increases the IC50 of SQ109, suggesting inhibition of an undecaprenyl diphosphate phosphatase ortholog.[2][10]



Click to download full resolution via product page

Fig 2. Multifaceted mechanisms of action of SQ109 against M. tuberculosis.

#### **Host-Directed Activity**

SQ109 also exerts immunomodulatory effects, promoting a protective host response against Mtb. It activates the p38 Mitogen-Activated Protein Kinase (MAPK) and JNK pathways in macrophages.[9][11] This activation leads to the polarization of macrophages towards a pro-



inflammatory M1 phenotype, which is crucial for controlling Mtb infection. This polarization results in the production of protective cytokines and inducible nitric oxide synthase (iNOS), enhancing the killing of intracellular mycobacteria.[9][11] Furthermore, SQ109 promotes Th1 and Th17 immune responses, which further help in reducing the bacillary load.[9]



Click to download full resolution via product page

Fig 3. Host-directed immunomodulatory pathway activated by SQ109.

# Preclinical Data In Vitro Activity



SQ109 demonstrates potent bactericidal activity against a wide range of Mtb strains, including those resistant to first- and second-line drugs.[1] It is also active against non-replicating Mtb under low-oxygen conditions.[12]

| Strain / Condition                        | MIC (μg/mL)               | MBC (µg/mL)    | Reference   |
|-------------------------------------------|---------------------------|----------------|-------------|
| M. tuberculosis<br>H37Rv                  | 0.16 - 0.78               | 0.64 - 0.78    | [1][12][13] |
| MDR & XDR Mtb<br>Strains                  | 0.2 - 0.78                | Not Reported   | [1][13]     |
| Non-replicating Mtb (low O <sub>2</sub> ) | Kills 90% at 1.1          | Not Applicable | [12]        |
| Intracellular Mtb                         | Reduces CFU by 99% at MIC | Not Applicable | [1]         |

Table 1: Summary of In Vitro Activity of SQ109.

SQ109 also exhibits synergistic or additive effects when combined with existing TB drugs, notably isoniazid (INH) and rifampicin (RIF), as well as with new drug candidates like bedaquiline (TMC207).[1][4][14] The combination of SQ109 and RIF has been shown to be strongly synergistic, with each drug lowering the other's effective MIC.[1]

### **In Vivo Efficacy**

In murine models of chronic TB, SQ109 demonstrates significant efficacy, both as a monotherapy and in combination regimens. At a dose of 10 mg/kg, SQ109 monotherapy was comparable to 100 mg/kg of ethambutol (EMB) in reducing lung bacterial load.[1][13]

Crucially, when SQ109 replaced EMB in the standard four-drug intensive phase regimen (INH+RIF+PZA), it resulted in a significantly faster and more profound reduction in bacterial CFU in the lungs of mice.[1][13]



| Treatment Regimen (8 weeks) | Average Lung CFU                                 | Fold Difference vs.<br>EMB Regimen | Reference |
|-----------------------------|--------------------------------------------------|------------------------------------|-----------|
| INH + RIF + PZA +<br>EMB    | 580                                              | -                                  | [13]      |
| INH + RIF + PZA +<br>SQ109  | 18                                               | 32-fold lower                      | [13]      |
| Untreated Control           | ~1.2 x 10 <sup>7</sup> (7.08 log <sub>10</sub> ) | -                                  | [13]      |

Table 2: In Vivo Efficacy of SQ109-containing Regimen in a Chronic Mouse Model.

#### **Clinical Studies**

SQ109 has progressed through several clinical trials, establishing its safety and efficacy profile in humans.

#### Phase I and IIa Studies

Initial Phase I trials found SQ109 to be safe and well-tolerated at doses up to 300 mg daily.[1] [3] A Phase IIa 14-day study in TB patients confirmed its safety profile, with mild, dosedependent gastrointestinal complaints being the most common adverse events.[15] This study also noted that while SQ109 monotherapy did not show significant early bactericidal activity, a 300 mg dose was sufficient to counteract the inductive effect of co-administered rifampicin on its metabolism.[15]

#### Phase IIb/III Studies in MDR-TB

A pivotal Phase 2b-3 multicenter, randomized, double-blind, placebo-controlled study was conducted in Russia to evaluate SQ109 as part of a standard treatment regimen for MDR-TB. [4] The study met its primary efficacy and safety endpoints.[12]



| Parameter (at<br>6 months)         | SQ109 +<br>Standard<br>Regimen | Placebo +<br>Standard<br>Regimen | p-value      | Reference |
|------------------------------------|--------------------------------|----------------------------------|--------------|-----------|
| Sputum Culture<br>Conversion (ITT) | 61.0%                          | 42.9%                            | 0.0412       | [4]       |
| Sputum Culture<br>Conversion (PP)  | 79.7%                          | 61.4%                            | 0.0486       | [4]       |
| Median Time to Culture Conversion  | 56 days                        | 84 days                          | Not Reported | [4]       |

Table 3: Key Efficacy Outcomes from the Phase 2b/III MDR-TB Clinical Trial.

The results demonstrated that adding SQ109 to the background regimen significantly increased the rate of sputum culture conversion and reduced the time to achieve it, without increasing the frequency or severity of adverse events compared to placebo.[4][5]

#### **Resistance Profile**

A key advantage of SQ109 is its exceptionally low rate of spontaneous resistance development in Mtb, estimated at  $2.55 \times 10^{-11}$ , which is 100- to 1000-fold lower than other antitubercular drugs.[1] While spontaneous SQ109-resistant mutants have not been readily generated, mutants resistant to similar ethylenediamine compounds showed cross-resistance to SQ109.[1] Sequencing of these mutants revealed mutations in the mmpL3 gene, confirming it as a primary resistance-determining target.[1][8]

# **Experimental Protocols & Workflows**In Vitro Susceptibility Testing (MIC Determination)

- Methodology: The minimum inhibitory concentration (MIC) is typically determined using the microplate Alamar Blue assay (MABA) or a broth microdilution method.
- Protocol Outline:



- Two-fold serial dilutions of SQ109 are prepared in 96-well microplates containing
   Middlebrook 7H9 broth supplemented with OADC.
- A standardized inoculum of M. tuberculosis (e.g., H37Rv or clinical isolates) is added to each well.
- Plates are incubated at 37°C for 5-7 days.
- A viability indicator (e.g., Alamar Blue or resazurin) is added, and plates are incubated for another 24 hours.
- The MIC is defined as the lowest drug concentration that prevents a color change (e.g., blue to pink), indicating inhibition of bacterial growth.

### In Vivo Efficacy (Chronic Mouse Model)

- Methodology: The chronic mouse model is used to assess the bactericidal activity of drug regimens after a stable infection is established.
- Protocol Outline:
  - Infection: C57BL/6 mice are infected intravenously or via aerosol with a known quantity of
     M. tuberculosis H37Rv (e.g., 10<sup>4</sup>-10<sup>5</sup> CFU).[1][16]
  - Treatment Initiation: Infection is allowed to establish for 3-4 weeks.
  - Drug Administration: Mice are treated daily (5 days/week) via oral gavage with the respective drug regimens (e.g., SQ109 at 10 mg/kg, INH at 25 mg/kg, RIF at 20 mg/kg).[1]
     [16]
  - Evaluation: At specified time points (e.g., 4 and 8 weeks), cohorts of mice are euthanized.
     Lungs and spleens are aseptically removed, homogenized, and serially diluted.
  - CFU Enumeration: Dilutions are plated on Middlebrook 7H11 agar plates. After 3-4 weeks
    of incubation at 37°C, colonies are counted to determine the bacterial load (CFU) per
    organ.[1]





Click to download full resolution via product page

Fig 4. General experimental workflow for the development of SQ109.



#### Conclusion

SQ109 is a novel antitubercular agent with a compelling profile for the treatment of drug-resistant tuberculosis. Its primary mechanism of inhibiting the essential MmpL3 transporter, combined with multiple ancillary mycobacterial targets and a unique capacity to induce a protective host immune response, distinguishes it from existing therapies. Preclinical data demonstrate potent bactericidal and synergistic activity, while robust clinical trial results confirm its efficacy and safety in MDR-TB patients. The remarkably low propensity for resistance development further solidifies its potential as a cornerstone of future TB treatment regimens. Continued research and development of SQ109 are critical in the global effort to combat the growing threat of drug-resistant tuberculosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria PMC [pmc.ncbi.nlm.nih.gov]
- 3. sequella.com [sequella.com]
- 4. SQ109 | Working Group for New TB Drugs [newtbdrugs.org]
- 5. Infectex Announces Positive Phase 2b-3 Clinical Trial Results of SQ109 for the Treatment of Multidrug-Resistant Pulmonary Tuberculosis [prnewswire.com]
- 6. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Drug Resistance Mechanisms in Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]



- 9. The 1, 2-ethylenediamine SQ109 protects against tuberculosis by promoting M1 macrophage polarization through the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Early phase evaluation of SQ109 alone and in combination with rifampicin in pulmonary TB patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SQ109: A Novel Antitubercular Agent A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2909905#sq109-as-a-novel-antitubercular-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com